2-Amino-2'-chloro-5-nitrobenzophenone
Overview
Description
2-Amino-2’-chloro-5-nitrobenzophenone is an organic compound with the molecular formula C13H9ClN2O3 and a molecular weight of 276.68 g/mol . It is a light yellow to orange crystalline powder that is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly benzodiazepines . The compound is known for its stability and reactivity, making it a valuable component in chemical research and industrial applications.
Scientific Research Applications
2-Amino-2’-chloro-5-nitrobenzophenone is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: As an intermediate in the synthesis of benzodiazepines and other heterocyclic compounds.
Biology: Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals with anxiolytic and anticonvulsant properties.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2’-chloro-5-nitrobenzophenone typically involves the nitration of 2-Amino-2’-chlorobenzophenone. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, the production of 2-Amino-2’-chloro-5-nitrobenzophenone is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same nitration reaction but is optimized for large-scale production with enhanced safety measures and waste management protocols .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2’-chloro-5-nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding derivatives.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium hydroxide.
Oxidation: Potassium permanganate, nitric acid.
Major Products Formed:
Reduction: 2-Amino-2’-chloro-5-aminobenzophenone.
Substitution: 2-Hydroxy-2’-chloro-5-nitrobenzophenone.
Oxidation: 2-Nitroso-2’-chloro-5-nitrobenzophenone.
Mechanism of Action
The mechanism of action of 2-Amino-2’-chloro-5-nitrobenzophenone is primarily related to its role as an intermediate in the synthesis of benzodiazepines. In this context, it acts by facilitating the formation of the benzodiazepine core structure, which is known to interact with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to anxiolytic and anticonvulsant effects .
Comparison with Similar Compounds
- 2-Amino-5-nitrobenzophenone
- 2-Chloro-5-nitrobenzophenone
- 2-Amino-2’-chlorobenzophenone
Comparison: 2-Amino-2’-chloro-5-nitrobenzophenone is unique due to the presence of both amino and nitro groups on the benzophenone structure, which imparts distinct reactivity and stability. Compared to 2-Amino-5-nitrobenzophenone, the chloro group in 2-Amino-2’-chloro-5-nitrobenzophenone provides additional sites for substitution reactions, making it more versatile in synthetic applications .
Properties
IUPAC Name |
(2-amino-5-nitrophenyl)-(2-chlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-4-2-1-3-9(11)13(17)10-7-8(16(18)19)5-6-12(10)15/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDGBWVSVMLKBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173927 | |
Record name | 2-Amino-2'-chloro-5-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2011-66-7 | |
Record name | 2-Amino-5-nitro-2′-chlorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2011-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-2'-chloro-5-nitrobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002011667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-2'-chloro-5-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2'-chloro-5-nitrobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-2'-CHLORO-5-NITROBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL4AJ2Z1GR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the analytical methods used to detect and quantify 2-Amino-2'-chloro-5-nitrobenzophenone?
A1: Several analytical methods have been employed to detect and quantify this compound. These include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying this compound, even in complex mixtures like those encountered in forensic analysis. []
- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection, offers high sensitivity and selectivity for quantifying this compound in biological samples like serum. [, ]
- Thin Layer Chromatography (TLC): While less sensitive than GC-MS or HPLC, TLC can be used for rapid screening and identification of this compound and related compounds. []
Q2: What is the role of this compound in the synthesis of benzodiazepines?
A2: this compound serves as a crucial starting material for synthesizing various benzodiazepines.
- Microscale Synthesis: This compound is reacted with appropriate reagents to form the 1,2,4-triazole ring, ultimately yielding the target benzodiazepine, such as clonazolam. []
- Traditional Synthesis: Similar reactions are employed in larger-scale synthesis of benzodiazepines like clonazepam, highlighting the compound's versatility as a building block. [, ]
Q3: What spectroscopic data is available for characterizing this compound?
A3: Several spectroscopic techniques have been used to characterize this compound:
- UV Spectroscopy: Provides information about the compound's electronic transitions and can be used for quantitative analysis. []
- IR Spectroscopy: Helps identify functional groups present in the molecule by analyzing its vibrational modes. []
- Mass Spectrometry (MS): Determines the compound's molecular weight and fragmentation pattern, aiding in its identification. [, ]
- NMR Spectroscopy: Provides detailed information about the compound's structure by analyzing the magnetic properties of its atomic nuclei. []
Q4: How does the structure of this compound relate to its use in synthesizing benzodiazepines?
A4: The structure of this compound is specifically tailored for benzodiazepine synthesis.
- Key Functional Groups: The presence of amino (-NH2) and nitro (-NO2) groups allows for cyclization reactions, leading to the formation of the seven-membered heterocyclic ring characteristic of benzodiazepines. [, ]
- Halogen Substitution: The chlorine atom at the 2' position influences the pharmacological properties of the final benzodiazepine product. []
Q5: What are the degradation products of clonazepam, and how are they relevant to this compound?
A5: Clonazepam degradation yields carbostyril and this compound. [] This highlights the importance of analytical methods that can distinguish between clonazepam and its degradation products, particularly this compound, for quality control and stability testing.
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